molecular formula C34H45N5O5S B13027096 N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate

N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate

Katalognummer: B13027096
Molekulargewicht: 635.8 g/mol
InChI-Schlüssel: LRSLNYBBZCIJLJ-QDQKNMTLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate is a chemical compound with the molecular formula C10H17N3O5S and a molecular weight of 291.33 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate typically involves the reaction of 3,4-dimethoxyaniline with cyanamide, followed by the addition of methanesulfonic acid. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones

    Reduction: Reduction reactions can yield amines

    Substitution: Nucleophilic substitution reactions are common

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride

    Substitution: Conditions may include the use of bases like sodium hydroxide or potassium carbonate

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Inhibiting or activating enzyme activity

    Interacting with receptors: Modulating receptor function

    Affecting cellular pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,4-dimethoxyphenyl)guanidine
  • N-(3,4-dimethoxyphenyl)urea
  • N-(3,4-dimethoxyphenyl)thiourea

Uniqueness

N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methanesulfonate group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C34H45N5O5S

Molekulargewicht

635.8 g/mol

IUPAC-Name

(2R,3R,11bR)-3-ethyl-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-1-sulfonic acid;2-(3,4-dimethoxyphenyl)guanidine

InChI

InChI=1S/C25H32N2O3S.C9H13N3O2/c1-2-17-16-27-14-12-19-8-4-6-10-21(19)24(27)25(31(28,29)30)22(17)15-23-20-9-5-3-7-18(20)11-13-26-23;1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-10,17,22-26H,2,11-16H2,1H3,(H,28,29,30);3-5H,1-2H3,(H4,10,11,12)/t17-,22+,23+,24+,25?;/m0./s1

InChI-Schlüssel

LRSLNYBBZCIJLJ-QDQKNMTLSA-N

Isomerische SMILES

CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C([C@@H]1C[C@@H]4C5=CC=CC=C5CCN4)S(=O)(=O)O.COC1=C(C=C(C=C1)N=C(N)N)OC

Kanonische SMILES

CCC1CN2CCC3=CC=CC=C3C2C(C1CC4C5=CC=CC=C5CCN4)S(=O)(=O)O.COC1=C(C=C(C=C1)N=C(N)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.